molecular formula C16H12F3NO3 B2607455 N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 294853-44-4

N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2607455
CAS No.: 294853-44-4
M. Wt: 323.271
InChI Key: CBKBLDDCMCTHEE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS: 294853-44-4) is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine core linked to a carboxamide group substituted with a 3-(trifluoromethyl)phenyl moiety. Its molecular formula is C₁₆H₁₂F₃NO₃, with a molar mass of 323.27 g/mol (InChIKey: CBKBLDDCMCTHEE-UHFFFAOYSA-N) . The benzodioxine ring imparts rigidity, while the trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO3/c17-16(18,19)10-4-3-5-11(8-10)20-15(21)14-9-22-12-6-1-2-7-13(12)23-14/h1-8,14H,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKBLDDCMCTHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with a suitable benzodioxine derivative under specific conditions. One common method includes the use of dichloromethane as a solvent, with triethylamine and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is carried out at low temperatures, around -40°C, and under reduced pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing in heterocyclic cores, substituents, or functional groups. A comparative analysis is provided below:

Substituent Variations on the Phenyl Ring

  • N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CID 2787469): Molecular Formula: C₁₆H₁₁ClF₃NO₃. Key Difference: A chlorine atom replaces the hydrogen at the para-position relative to the CF₃ group. Impact: The electron-withdrawing Cl may enhance electrophilic interactions but reduce solubility compared to the parent compound .
  • N-{4-Nitrophenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS: 92438-09-0): Molecular Formula: C₁₅H₁₂N₂O₅. Key Difference: A nitro group (NO₂) replaces the CF₃ group.

Heterocyclic Core Modifications

  • N-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzothiazine-4-carboxamide (CAS: 338750-69-9): Molecular Formula: C₁₆H₁₃F₃N₂O₂S. Key Difference: The benzodioxine oxygen atoms are replaced by sulfur (S) and nitrogen (N), forming a benzothiazine ring.
  • N-[3-(Trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide (CAS: 439111-79-2): Molecular Formula: C₁₉H₁₁F₃N₂O₂S. Key Difference: A thienoquinoline system replaces the benzodioxine core.

Functional Group Variations

  • N-[3-(Trifluoromethyl)phenyl]-4-methoxybenzamide (CAS: 200630-42-8): Molecular Formula: C₁₅H₁₂F₃NO₂. Key Difference: A methoxy (OCH₃)-substituted benzamide replaces the benzodioxine-carboxamide. Impact: Loss of the benzodioxine ring reduces structural rigidity, which may decrease target affinity but improve synthetic accessibility .
  • SID7969543 (Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate): Key Difference: An ethyl ester and isoquinoline substituent are present. Impact: The ester group introduces hydrolytic liability, whereas the isoquinoline may modulate receptor selectivity .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Feature Impact on Properties
Target Compound (294853-44-4) C₁₆H₁₂F₃NO₃ 323.27 Benzodioxine + 3-CF₃-phenyl Balanced lipophilicity and rigidity
N-[2-Chloro-5-CF₃-phenyl]benzodioxine-carboxamide (CID 2787469) C₁₆H₁₁ClF₃NO₃ 357.71 Para-Cl substitution Enhanced electrophilicity
N-{4-Nitrophenyl}-benzodioxine-carboxamide (92438-09-0) C₁₅H₁₂N₂O₅ 300.27 NO₂ substituent Increased polarity, reduced permeability
N-[3-CF₃-phenyl]-benzothiazine-carboxamide (338750-69-9) C₁₆H₁₃F₃N₂O₂S 366.35 Benzothiazine core Altered H-bonding potential
N-[3-CF₃-phenyl]-thienoquinoline-carboxamide (439111-79-2) C₁₉H₁₁F₃N₂O₂S 388.36 Thienoquinoline core Enhanced π-π stacking
N-[3-CF₃-phenyl]-4-methoxybenzamide (200630-42-8) C₁₅H₁₂F₃NO₂ 295.26 Methoxybenzamide Reduced rigidity, improved synthesis

Key Findings and Implications

Trifluoromethyl Group : The CF₃ group in the target compound optimizes lipophilicity and metabolic resistance, outperforming nitro or chloro analogs in drug-like properties .

Benzodioxine Core : Rigidity from the benzodioxine ring enhances binding affinity compared to flexible analogs like methoxybenzamide .

Heteroatom Substitution : Sulfur or nitrogen in heterocycles (e.g., benzothiazine) modifies electronic profiles, influencing interactions with biological targets .

Extended Aromatic Systems: Larger cores (e.g., thienoquinoline) may improve target engagement but raise molecular weight, necessitating trade-offs in pharmacokinetics .

Biological Activity

N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The biological activity of N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide primarily involves its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and have implications in neurodegenerative diseases.

Enzyme Inhibition

A study demonstrated that derivatives of the compound exhibited moderate inhibition of AChE and BuChE with IC50 values ranging from 27.04 µM to 106.75 µM for AChE and 58.01 µM to 277.48 µM for BuChE . Notably, some derivatives showed lower IC50 values than the clinically used drug rivastigmine, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease.

Biological Activity Data

Compound DerivativeAChE IC50 (µM)BuChE IC50 (µM)Remarks
Parent Compound106.75277.48Baseline activity
N-Hexyl derivative38.6125Improved potency
N-Tridecyl derivative27.058.0Most potent inhibitor

Antimicrobial Activity

In a separate evaluation, N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine was assessed against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The minimum inhibitory concentration (MIC) was found to be ≥62.5 µM, indicating mild antimicrobial activity . This suggests that structural modifications can enhance its activity against specific pathogens.

Cytotoxicity Assessment

In vitro studies on eukaryotic cell lines (HepG2 and MonoMac6) revealed that most derivatives did not exhibit cytostatic properties, indicating a favorable safety profile for further development . This is crucial for compounds intended for therapeutic use.

Q & A

Q. What are the optimized synthetic routes for N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

The compound is synthesized via coupling reactions between 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid derivatives and 3-(trifluoromethyl)aniline. Key steps include:

  • Use of polar aprotic solvents (e.g., DMF) and bases (e.g., LiH or Na₂CO₃) to activate the carboxyl group .
  • pH control during amide bond formation to minimize side reactions (e.g., hydrolysis or dimerization) .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify benzodioxine and trifluoromethylphenyl moieties. For example, the trifluoromethyl group shows a distinct 19^19F NMR signal at ~-60 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 355.09 for C16_{16}H12_{12}F3_3NO3_3) .
  • X-ray crystallography : Used in related benzodioxine carboxamides to confirm dihedral angles between aromatic rings (e.g., 45–60°) .

Q. What are the primary biological targets or assays used to study this compound?

Initial screening often includes:

  • Enzyme inhibition assays : Testing against kinases, proteases, or cytochrome P450 isoforms due to the benzodioxine scaffold’s affinity for hydrophobic binding pockets .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., pesticidal vs. antimicrobial effects) may arise from:

  • Structural analogs : Subtle differences in substituents (e.g., trifluoromethyl position) can alter target specificity. Compare data from compounds like diflufenican (a herbicide with a similar trifluoromethylphenyl group) .
  • Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell line sensitivity. Normalize data using internal controls (e.g., reference inhibitors) .
  • Metabolic stability : Differences in liver microsome stability across species may explain divergent in vivo results .

Q. What advanced computational methods support structure-activity relationship (SAR) studies?

SAR analysis involves:

  • Docking simulations : Using software like AutoDock Vina to model interactions with targets (e.g., G-protein coupled receptors) .
  • Quantum mechanical calculations : DFT studies to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions influenced by the trifluoromethyl group .
  • MD simulations : Assess binding stability over time (e.g., RMSD plots for ligand-receptor complexes) .

Q. What strategies optimize pharmacokinetic properties without compromising bioactivity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance solubility, as seen in related trifluoromethylbenzamide derivatives .
  • Metabolic shielding : Fluorine substitution at vulnerable positions (e.g., para to the amide) to block cytochrome P450 oxidation .
  • Lipophilicity adjustment : Replace benzodioxine with saturated heterocycles (e.g., piperazine) to lower logP while retaining target affinity .

Q. How does the trifluoromethyl group influence mechanistic pathways in pesticidal applications?

The -CF3_3 group enhances:

  • Electron transport inhibition : Analogous to mitochondrial complex II inhibitors (e.g., cyflumetofen), disrupting energy production in pests .
  • Hydrophobic interactions : Stabilizes binding to insecticidal targets like ryanodine receptors, as seen in chlorantraniliprole derivatives .
  • Metabolic resistance : Fluorine’s electronegativity reduces oxidative degradation by pest esterases .

Methodological Notes

  • Spectral Data Interpretation : Cross-reference NMR shifts with databases (e.g., PubChem) to distinguish between regioisomers .
  • Biological Assay Design : Include positive controls (e.g., known kinase inhibitors for enzyme assays) to validate experimental setups .
  • Data Reproducibility : Report reaction yields, purity, and assay conditions in detail to enable cross-lab validation .

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